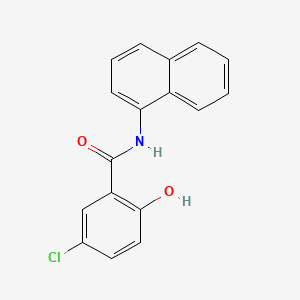

5-氯-2-羟基-N-1-萘甲酰苯胺

描述

Synthesis Analysis

The synthesis of 5-chloro-2-hydroxy-N-1-naphthylbenzamide derivatives involves reactions between 5-chloro-2-hydroxy-N-phenylbenzamide and chloro-substituted acid ethyl esters, followed by condensation with hydrazine and reaction with chloro-substituted benzaldehydes to yield hydrazones. These synthetic processes are characterized by FTIR, 1H-NMR, 13C-NMR, MS, and elemental analyses (Ienascu et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-chloro-2-hydroxy-N-1-naphthylbenzamide derivatives has been elucidated through various spectroscopic techniques, including proton and carbon-13 NMR and X-ray single crystal diffractometry. These studies reveal the planarity of the compound and the effects of substituent groups on its 3D structural configurations (Galal et al., 2018).

Chemical Reactions and Properties

The reactivity of 5-chloro-2-hydroxy-N-1-naphthylbenzamide derivatives is influenced by the presence of substituent groups and the compound's ability to form hydrogen bonds. These chemical properties are significant for its applications in medicinal chemistry and materials science (Galal et al., 2018).

Physical Properties Analysis

The physical properties of 5-chloro-2-hydroxy-N-1-naphthylbenzamide, such as density and refractive index, can be influenced by its concentration in solution and the presence of salts. These properties are essential for understanding its behavior in various solvents and conditions (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-chloro-2-hydroxy-N-1-naphthylbenzamide are characterized by its reactivity towards other compounds and its potential to undergo various chemical transformations. These properties are crucial for its application in synthetic chemistry and drug development (Ienascu et al., 2009).

科学研究应用

金属离子的传输

N-羟基-N-萘甲酰苯胺已被合成并检查了它们通过液体膜萃取和传输Cu(II)离子的能力。这种传输是质子驱动的,允许金属离子从水相源相“上坡”运动到有机层,然后到接收相。值得注意的是,N-羟基-N-(2-萘甲酰)苯胺对Cu(II)表现出显着的选择性,突出了其在特定金属离子分离和回收过程中的潜力(久保等人,1998)。

吸附和环境修复

研究评估了羟基和氨基取代的芳烃在碳纳米管上的吸附,考虑了官能团和表面团对吸附的综合影响。这项研究提供了对这种化合物与碳纳米管之间强吸附相互作用的见解,对选择性去除环境污染物具有影响(陈等人,2008)。

抗癌研究

含有苯基氨基硫烷基部分的1,4-萘醌衍生物的合成和抗癌评估已经进行,一些化合物对人癌细胞系表现出有效的细胞毒活性。这些发现表明它们作为针对各种癌症类型的药物的潜力,证明了结构修饰在开发有效的抗癌药物中的重要性(拉维昌德兰等人,2019)。

光催化降解

光催化降解的研究探索了使用负载TiO2的吸附剂载体降解有机污染物,如丙酰胺。研究结果表明,吸附剂载体可以提高矿化率并降低有毒中间体的浓度,为水处理和环境修复提供了一种有前景的方法(Torimoto等人,1996)。

分子光谱学

对5-氯-2-羟基苯甲酰胺和相关化合物进行了包括FTIR和FT-拉曼在内的振动光谱研究,提供了对它们的分子结构、振动模式以及取代基对特征频率的影响的见解。这些研究对于理解此类化合物的分子相互作用和稳定性至关重要(Arjunan等人,2011)。

属性

IUPAC Name |

5-chloro-2-hydroxy-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-12-8-9-16(20)14(10-12)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFZURMKWSVIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350557 | |

| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7104-00-9 | |

| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

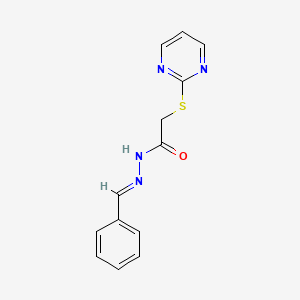

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

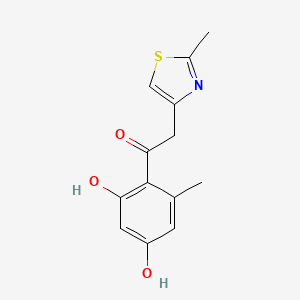

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

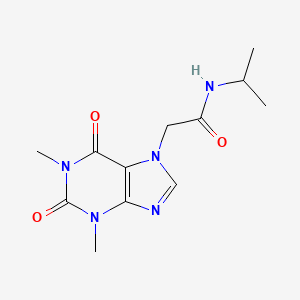

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

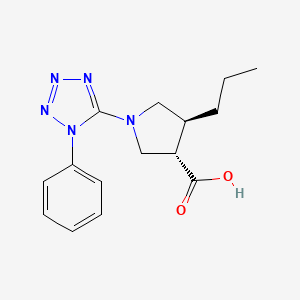

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)